Cas no 76915-90-7 (5-methyl-6-Quinolinol)

5-methyl-6-Quinolinol 化学的及び物理的性質
名前と識別子
-
- 5-methyl-6-Quinolinol
- EN300-6751013
- SCHEMBL5547974
- 6-Quinolinol, 5-methyl-
- SY347741
- 76915-90-7
- CS-0119373
- MFCD18414799
- 5-methylquinolin-6-ol
-
- インチ: InChI=1S/C10H9NO/c1-7-8-3-2-6-11-9(8)4-5-10(7)12/h2-6,12H,1H3
- InChIKey: IFSHOKDALOKFQQ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC2=C1C=CC=N2)O
計算された属性
- せいみつぶんしりょう: 159.068413911g/mol
- どういたいしつりょう: 159.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-methyl-6-Quinolinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189001093-500mg |
6-Hydroxy-5-methylquinoline |
76915-90-7 | 98% | 500mg |
$1130.21 | 2023-09-01 | |
Alichem | A189001093-1g |
6-Hydroxy-5-methylquinoline |
76915-90-7 | 98% | 1g |
$1924.94 | 2023-09-01 | |
Enamine | EN300-6751013-5.0g |
5-methylquinolin-6-ol |
76915-90-7 | 5g |
$3479.0 | 2023-05-30 | ||
Enamine | EN300-6751013-0.1g |
5-methylquinolin-6-ol |
76915-90-7 | 0.1g |
$1056.0 | 2023-05-30 | ||
Enamine | EN300-6751013-2.5g |
5-methylquinolin-6-ol |
76915-90-7 | 2.5g |
$2351.0 | 2023-05-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190013-1g |
5-Methylquinolin-6-ol |
76915-90-7 | 98% | 1g |
¥9996.00 | 2024-07-28 | |
Alichem | A189001093-250mg |
6-Hydroxy-5-methylquinoline |
76915-90-7 | 98% | 250mg |
$806.43 | 2023-09-01 | |
Enamine | EN300-6751013-0.05g |
5-methylquinolin-6-ol |
76915-90-7 | 0.05g |
$1008.0 | 2023-05-30 | ||
Enamine | EN300-6751013-0.5g |
5-methylquinolin-6-ol |
76915-90-7 | 0.5g |
$1152.0 | 2023-05-30 | ||
Enamine | EN300-6751013-0.25g |
5-methylquinolin-6-ol |
76915-90-7 | 0.25g |
$1104.0 | 2023-05-30 |
5-methyl-6-Quinolinol 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
5-methyl-6-Quinolinolに関する追加情報
Introduction to 5-methyl-6-Quinolinol (CAS No. 76915-90-7)
5-methyl-6-Quinolinol, identified by its Chemical Abstracts Service (CAS) number 76915-90-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities. The structural motif of 5-methyl-6-Quinolinol features a quinoline core with a methyl substituent at the 5-position and a hydroxyl group at the 6-position, which contributes to its unique chemical properties and potential biological functions.
The quinoline scaffold has a rich history in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. Among these derivatives, 5-methyl-6-Quinolinol has emerged as a compound of interest due to its structural simplicity and the potential for further functionalization. The presence of both hydroxyl and methyl groups in its structure allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents.
In recent years, there has been growing interest in quinoline derivatives as potential candidates for treating various diseases, particularly those associated with metabolic disorders and neurodegenerative conditions. Studies have shown that compounds structurally related to 5-methyl-6-Quinolinol can interact with specific biological targets, leading to modulatory effects on cellular processes. For instance, research has indicated that certain quinoline derivatives may inhibit enzymes involved in inflammation and oxidative stress, which are key factors in the pathogenesis of chronic diseases.
The hydroxyl group at the 6-position of 5-methyl-6-Quinolinol is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological molecules. This feature makes the compound a promising candidate for drug design, where precise molecular interactions are crucial for efficacy. Additionally, the methyl group at the 5-position can influence the electronic properties of the quinoline ring, potentially affecting its binding affinity to biological targets. These structural features make 5-methyl-6-Quinolinol a versatile molecule for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 5-methyl-6-Quinolinol with high accuracy. Molecular docking studies have revealed that this compound can interact with proteins involved in signal transduction pathways, suggesting its potential as an inhibitor or modulator of these pathways. Such interactions could have therapeutic implications in conditions like cancer, where dysregulation of signal transduction is common.
The synthesis of 5-methyl-6-Quinolinol has been optimized through various chemical methodologies, including condensation reactions and functional group transformations. These synthetic routes have been refined to ensure high yield and purity, making it feasible for large-scale production and further derivatization. The availability of pure samples is essential for rigorous pharmacological testing and characterization.
Pharmacological studies on 5-methyl-6-Quinolinol have begun to uncover its potential therapeutic applications. In vitro assays have demonstrated inhibitory effects on enzymes such as lipoxygenase and cyclooxygenase, which are implicated in inflammatory responses. Furthermore, preliminary in vivo studies suggest that this compound may exhibit protective effects against oxidative stress-induced damage in neural cells. These findings highlight the compound's promise as a lead molecule for drug development.
The future direction of research on 5-methyl-6-Quinolinol includes exploring its mechanism of action in greater detail and identifying any off-target effects that might limit its therapeutic utility. Additionally, structure-activity relationship (SAR) studies will be crucial in optimizing its properties for drug development purposes. By systematically modifying its structure, researchers can enhance its potency, selectivity, and pharmacokinetic profile.
The versatility of 5-methyl-6-Quinolinol as a chemical scaffold also opens up possibilities for its use in combinatorial chemistry and high-throughput screening (HTS) campaigns. These approaches can accelerate the discovery of novel derivatives with improved pharmacological properties. Moreover, the compound's compatibility with green chemistry principles makes it an attractive candidate for sustainable drug development efforts.
In conclusion,5-methyl-6-Quinolinol (CAS No. 76915-90-7) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its quinoline core combined with functional groups such as hydroxyl and methyl provides a rich foundation for further chemical modifications and pharmacological exploration. As research continues to uncover new therapeutic applications for this compound,5-methyl-6-Quinolinol is poised to play an important role in the development of next-generation pharmaceuticals.
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